molecular formula C10H8F3NOS B8682848 3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one CAS No. 61394-91-0

3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one

Cat. No. B8682848
CAS RN: 61394-91-0
M. Wt: 247.24 g/mol
InChI Key: KMIJMOLYVPHMDH-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C10H8F3NOS and its molecular weight is 247.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61394-91-0

Product Name

3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one

Molecular Formula

C10H8F3NOS

Molecular Weight

247.24 g/mol

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H8F3NOS/c1-16-8-6-4-5(10(11,12)13)2-3-7(6)14-9(8)15/h2-4,8H,1H3,(H,14,15)

InChI Key

KMIJMOLYVPHMDH-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=C(C=CC(=C2)C(F)(F)F)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a stirring bar, thermometer and 2 addition funnels was added a solution of 4-trifluoromethylaniline (0.088 mol, 11.05 mL) in dichloromethane (300 mL). The solution was cooled to −70° C. and a solution of t-butyl hypochlorite (0.088 mol, 9.95 mL) in dichloromethane (20 mL) was added dropwise over a period of 30 minutes maintaining the temperature at −60° C. The mixture was then stirred at −70° C. for 1 h and a solution of methylsulfanyl-acetic acid methyl ester (0.088 mol, 9.52 mL) in dichloromethane (20 mL) was added over a period of 30 minutes maintaining the temperature at −65° C. The reaction mixture was stirred for 1 hour at −70° C. Triethylamine (0.088 mol, 12.3 mL) was added dropwise and stirring at −70° C. continued for 30 minutes before allowing the mixture to warm to room temperature. After 1 hour at ambient temperature the dichloromethane was evaporated under vacuum and ether (200 mL) was added to the residue followed by water (150 mL). The ether layer was separated, 1N hydrochloric acid (50 mL) added and the mixture was stirred for 16 hr at room temperature. The organic layer was separated, dried over anhydrous sodium sulfate and the solvent removed under vacuum. The residue was purified by chromatography on silica gel eluting with dichloromethane followed by 19:1 dichloromethane-ethyl acetate then 9:1 dichloromethane-ethyl acetate to give 3-methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one as a yellow solid (12.9 g, 59%). N-Chlorosuccimide (1.5 eq, 4.87 g, 36.46 mmol) was added to a solution of 3-methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one (6 g, 24.29 mmol) in chloroform (100 mL). After stirring for 2 hours at room temperature the precipitate was removed by filtration through a pad of Celite® and the solvent was removed under vacuum. The residue was dissolved in tetrahydrofuran (30 mL) and added to a solution prepared from red mercury (II) oxide (1.0 eq., 5.26 g, 24.29 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL) to which was added boron trifluoride etherate (1.0 eq, 2.99 mL). The solution was stirred overnight at room temperature then filtered through a pad of Celite®, rinsing through with tetrahydrofuran. The solution was extracted with dichloromethane (4×100 mL) and the combined organic layers dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel eluting with 10% ethyl acetate-dichloromethane to give 5-trifluoromethyl-1H-indole-2,3-dione as a yellow solid (2.79 g, 53%). To a solution of 5-trifluoromethyl-1H-indole-2,3-dione (0.93 mmol, 200 mg) in ethanol (30 mL) was added 1M sodium hydroxide (15 mL) and the mixture was stirred for 30 min. 4-Acetylpyridine (1.02 mmol, 0.072 mL) was added and the solution was heated under reflux for 16 hr. After cooling the mixture was extracted with diethyl ether and the organic layer was dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was purified by chromatography on a 4 mm silica gel rotor eluting with 9:1 dichloromethane-methanol to give the title compound (300 mg, 100%).
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Synthesis routes and methods II

Procedure details

To a solution of 30.8 of p-aminobenzotrifluoride predissolved in 450 ml. of methylene chloride, cooled to -58°C. (dry ice/isopropanol bath), and under an atmosphere of nitrogen, is added dropwise a solution of 21.1 ml. of t-butyl hypochlorite in 30 ml. of methylene chloride over 30 minutes while the reaction miture is maintained at -55° to 58°C. After the reaction mixture is stirred an additional five minutes, a solution of 25.6 g. of ethyl methylthioacetate in 30 ml. of methylene chloride is added dropwise over a period of 20 minutes while the reaction mixture is maintained at -55° to -58°C. The reaction mixture is stirred one hour at -55° to -65°C. and 60 ml. of methylene chloride is added to facilitate stirring. A solution of 25 ml. of triethylamine in 25 ml. of methylene chloride is added dropwise over a period of 10 minutes while the reaction mixture is maintained at -50°C. to -60°C. After an additional three minutes stirring, the cold bath is removed and the reaction mixture allowed to warm to 15°C. over a period of two hours; then 100 ml. of water is added. The organic phase is separated and concentrated in vacuo to an oil which is then dissolved in 100 ml. of ether. The ethereal solution is treated with 50 ml. of 2N hydrochloric acid, and the mixture is stirred overnight at room temperature. The phases are separated and the product is obtained in two portions by crystallization with cooling, followed by concentration of the mother liquors to a solid in vacuo. Recrystallization from ether/pentane gives 3-methylthio-5 -trifluoromethyl-2-indolinone, m.p. 136°-138°C.
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